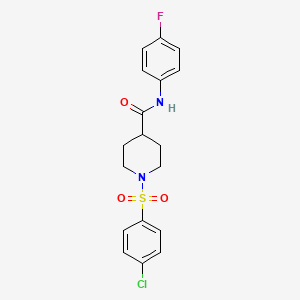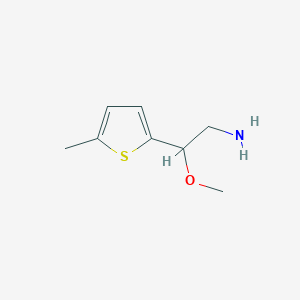
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxy group and an ethanamine side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.
Methoxylation: The thiophene ring is methoxylated using methanol and a suitable catalyst under controlled conditions.
Amination: The methoxylated intermediate is then subjected to amination using ethanamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-(5-methylthiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-Methoxy-2-(5-methylthiophen-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
5-Methoxy-2-(5-methylthiophen-2-yl)ethanamine: Similar but with a different substitution pattern on the thiophene ring.
Uniqueness
2-Methoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research domains.
Properties
IUPAC Name |
2-methoxy-2-(5-methylthiophen-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKASFRABXBYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
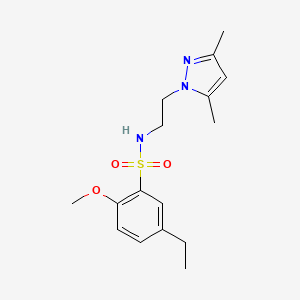
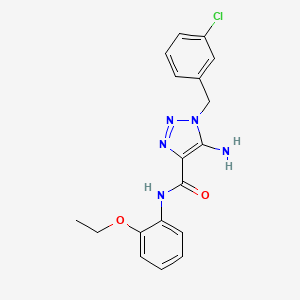
![methyl N-[4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)
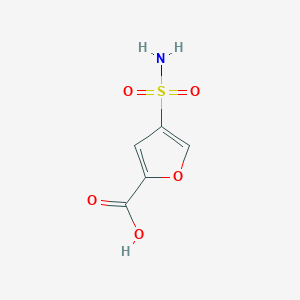
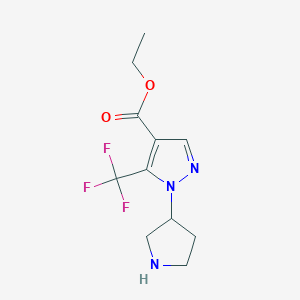
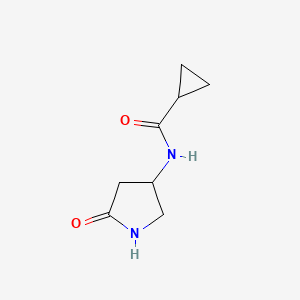
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
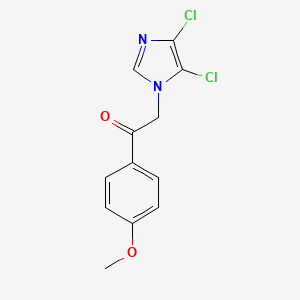
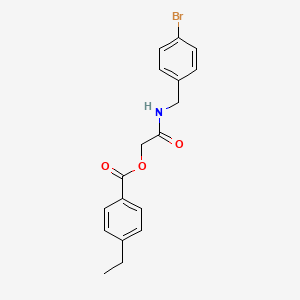
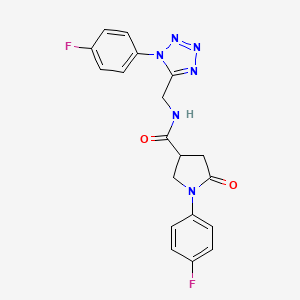
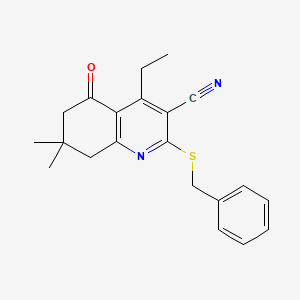
![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)
